molecular formula C8H10O3 B13454665 4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid

4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B13454665
M. Wt: 154.16 g/mol
InChI Key: SBBMOVXBUQDLJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its rigid and compact structure, contributing to its stability and reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition reaction, which is used to create the bicyclic structure. This reaction is often carried out under UV light, which facilitates the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 4-Methyl-3-oxobicyclo[21The use of continuous flow reactors is also explored to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes .

Scientific Research Applications

4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism by which 4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with various molecular targets. The rigid structure of the compound allows it to fit into specific binding sites on enzymes and proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C8H10O3/c1-7-3-8(4-7,6(10)11)2-5(7)9/h2-4H2,1H3,(H,10,11)

InChI Key

SBBMOVXBUQDLJZ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CC2=O)C(=O)O

Origin of Product

United States

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